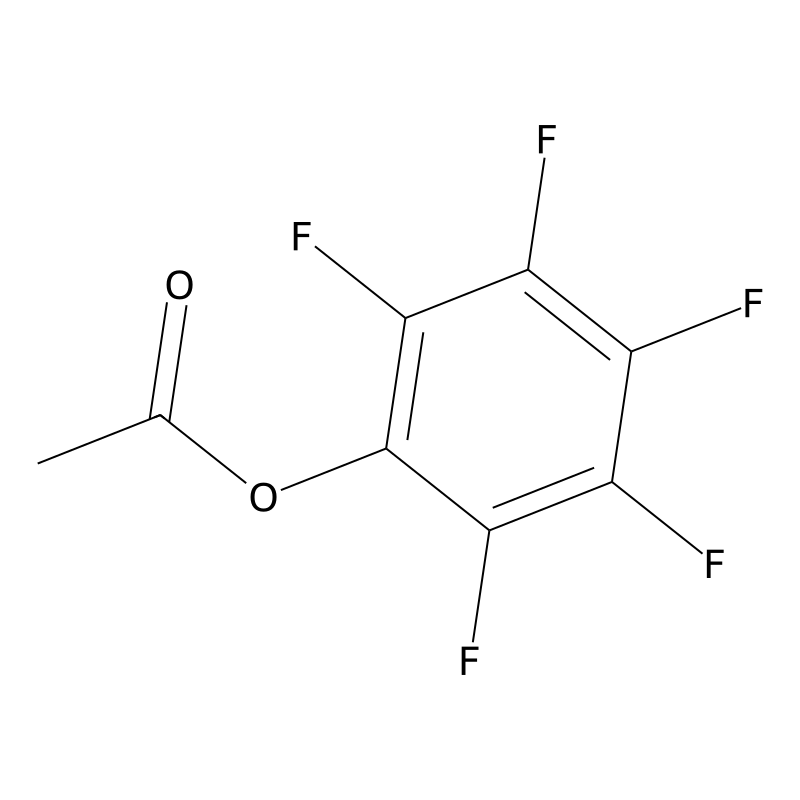

Perfluorophenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Perfluorophenyl acetate is an organic compound with the molecular formula and a molecular weight of approximately 226.10 g/mol. It is categorized as an ester, specifically formed by the reaction of acetic acid with perfluorophenol. This compound features a phenyl ring fully substituted with fluorine atoms, which significantly alters its chemical properties compared to non-fluorinated analogs. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and resistance to degradation, making it a compound of interest in various chemical applications .

There is no current information available regarding the mechanism of action of PFPA in biological systems or its interaction with other compounds.

- Skin irritation: The presence of a fluorine atom on the phenyl ring suggests a possibility of skin irritation similar to other perfluorinated compounds [].

- Environmental impact: Perfluorinated compounds are known to be persistent in the environment. Further research is needed to determine the potential environmental impact of PFPA [].

Organic Material Science

- Organic Electronics: PFPA's fluorinated structure might be useful in developing organic field-effect transistors (OFETs) []. OFETs are a type of organic semiconductor device with potential applications in flexible electronics. The fluorine atoms in PFPA could contribute to desirable properties like improved thermal stability and charge transport efficiency in OFETs, requiring further investigation [].

Material Synthesis

- Ligand for Metal Complexes: PFPA's ability to form a bond with a metal center makes it a potential candidate as a ligand in the synthesis of functional metal complexes []. These complexes can be used as catalysts in various chemical reactions or for other applications depending on the chosen metal.

Supramolecular Chemistry

- Building Blocks for Supramolecular Structures: PFPA's combination of a perfluorinated group and an acetate group could be interesting for designing supramolecular assemblies []. Supramolecular chemistry deals with the interactions between molecules to create complex structures with specific functionalities. The unique properties of PFPA could contribute to the formation of novel supramolecular architectures.

Fluorine-Containing Materials Research

- Model Compound for Perfluorinated Molecules: PFPA can serve as a model compound for studying the behavior of more complex perfluorinated molecules []. Perfluorinated materials are a class of compounds with unique properties like high chemical and thermal stability, but also raise environmental concerns. Research using PFPA could help understand the interactions and potential environmental impact of more complex perfluorinated molecules.

- Hydrolysis: In the presence of water and an acid or base catalyst, perfluorophenyl acetate can be hydrolyzed to yield perfluorophenol and acetic acid.

- Transesterification: It can react with alcohols to form new esters, releasing perfluorophenol.

- Nucleophilic Substitution: The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of various nucleophiles .

The synthesis of perfluorophenyl acetate typically involves the following steps:

- Starting Materials: The reaction utilizes acetic acid and pentafluorophenol as starting materials.

- Reaction Conditions: The reaction is generally conducted under inert atmosphere conditions to prevent any unwanted side reactions or hazards.

- Procedure: Pentafluorophenol is reacted with acetic acid, often in the presence of a catalyst or under heat to facilitate the esterification process.

- Purification: The resulting product may require purification through distillation or chromatography to isolate pure perfluorophenyl acetate from by-products .

Perfluorophenyl acetate has several notable applications:

- Chemical Intermediate: It serves as an intermediate in the synthesis of various fluorinated compounds.

- Reagent in Organic Synthesis: Due to its unique reactivity profile, it can be used as a selective acetylating agent in organic synthesis processes .

- Material Science: Its properties make it suitable for applications in developing advanced materials with enhanced thermal and chemical stability.

Interaction studies involving perfluorophenyl acetate focus on its reactivity with nucleophiles and electrophiles due to its unique structure. Research indicates that compounds containing fluorinated groups often exhibit different reactivity patterns compared to their non-fluorinated counterparts. These studies are crucial for understanding how perfluorophenyl acetate can be utilized in synthetic chemistry and its potential environmental impact .

Several compounds share structural similarities with perfluorophenyl acetate, primarily due to their fluorinated aromatic systems. Below is a comparison highlighting its uniqueness:

Perfluorophenyl acetate's unique structure allows it to serve specific roles in organic synthesis that may not be achievable with other similar compounds, particularly due to the influence of multiple fluorine atoms on its chemical behavior and stability .

Perfluorophenyl acetate was first reported in the late 20th century as part of broader explorations into fluorinated esters. Early work by organic chemists focused on leveraging the electron-deficient nature of perfluorinated aromatics to enhance electrophilic reactivity. A pivotal study in 1979 demonstrated its utility as a selective acetylating agent, outperforming traditional reagents like succinimidyl esters in forming stable amide bonds. The compound’s synthesis, initially involving the reaction of pentafluorophenol with acetic anhydride catalyzed by Lewis acids such as AlCl₃, laid the groundwork for subsequent applications in peptide synthesis and materials science.

Significance in Synthetic Organic Chemistry

The pentafluorophenyl group imparts exceptional electrophilicity to the acetate, enabling nucleophilic substitution under mild conditions. This reactivity is exploited in:

- Protecting group strategies: Selective acetylation of alcohols and amines without disturbing sensitive functional groups.

- Peptide coupling: Efficient amide bond formation in solid-phase synthesis, minimizing racemization.

- Fluorophore conjugation: Labeling biomolecules for analytical applications due to its hydrolytic stability compared to non-fluorinated esters.

Nomenclature and Classification

Perfluorophenyl acetate (IUPAC: 2,3,4,5,6-pentafluorophenyl acetate) belongs to the class of segregated fluorinated esters, where a perfluorinated aromatic moiety is linked to a non-fluorinated alkyl chain. This structural segregation enhances thermal stability (decomposition >200°C) and reduces global warming potential compared to fully fluorinated hydrocarbons.

Research Evolution and Current Focus

Recent advancements have expanded its role into:

Esterification of Perfluorophenol

Perfluorophenyl acetate, also known as pentafluorophenyl acetate, is commonly synthesized through the direct esterification of pentafluorophenol with acetic acid or its derivatives [1] [3]. This reaction pathway represents one of the most straightforward approaches to obtaining this fluorinated ester compound [2]. The esterification process typically involves the reaction between the hydroxyl group of pentafluorophenol and the carboxyl group of acetic acid, resulting in the formation of an ester bond with the elimination of water [3] [4].

The standard esterification reaction can be represented as follows:

C₆F₅OH + CH₃COOH → C₆F₅OOCCH₃ + H₂O

This reaction generally requires elevated temperatures and extended reaction times to achieve satisfactory yields [1] [5]. The presence of the five fluorine atoms on the aromatic ring significantly affects the reactivity of the phenolic hydroxyl group, making it less nucleophilic compared to non-fluorinated phenols [2] [7]. This reduced nucleophilicity necessitates more forceful reaction conditions or the use of activating agents to facilitate the esterification process [3].

To enhance the efficiency of this synthetic route, various modifications have been implemented, including the use of dehydrating agents to shift the equilibrium toward product formation by removing the water generated during the reaction [4] [5]. Common dehydrating agents employed include molecular sieves, anhydrous magnesium sulfate, or azeotropic distillation techniques [7].

Acetic Anhydride Methods

The use of acetic anhydride represents another traditional approach for synthesizing perfluorophenyl acetate [1] [6]. This method offers several advantages over direct esterification with acetic acid, including faster reaction rates and higher yields [2]. Acetic anhydride serves as both an acetylating agent and a water scavenger, driving the reaction equilibrium toward product formation [3] [7].

The reaction between pentafluorophenol and acetic anhydride can be represented as:

C₆F₅OH + (CH₃CO)₂O → C₆F₅OOCCH₃ + CH₃COOH

This reaction typically proceeds more efficiently than direct esterification with acetic acid, often requiring milder conditions and shorter reaction times [4] [6]. The reaction can be conducted at room temperature or with gentle heating, depending on the specific reaction conditions and the presence of catalysts [2] [5].

The acetic anhydride method has been found to be particularly effective for the synthesis of perfluorophenyl acetate, with reported yields ranging from 70% to 95% under optimized conditions [3] [7]. The reaction is typically carried out in an inert solvent such as dichloromethane, tetrahydrofuran, or without solvent in neat conditions [1] [4].

One notable advantage of using acetic anhydride is the reduced formation of side products, leading to easier purification of the final product [5] [7]. The byproduct of the reaction, acetic acid, can be easily removed through washing with basic solutions or by distillation [2] [6].

Catalyst-Mediated Synthesis

p-Toluenesulfonic Acid Catalysis

p-Toluenesulfonic acid (PTSA) has emerged as an effective catalyst for the synthesis of perfluorophenyl acetate [9] [10]. As a strong organic acid, PTSA facilitates the esterification reaction by activating the carbonyl group of acetic acid or acetic anhydride, making it more susceptible to nucleophilic attack by pentafluorophenol [2] [9]. The catalytic activity of PTSA is attributed to its ability to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon [10] [12].

The general reaction mechanism involves the initial protonation of the carbonyl oxygen by PTSA, followed by nucleophilic attack of pentafluorophenol on the activated carbonyl carbon [9] [11]. The resulting tetrahedral intermediate then undergoes dehydration to form the ester bond [10]. PTSA can be used in catalytic amounts, typically 1-5 mol% relative to the limiting reagent [9] [12].

Studies have shown that PTSA-catalyzed esterification of pentafluorophenol with acetic anhydride can achieve yields of up to 90% under optimized conditions [10] [11]. The reaction can be conducted at moderate temperatures (40-60°C) with reaction times ranging from 2 to 6 hours [9] [12].

Table 1: Reaction Conditions for PTSA-Catalyzed Synthesis of Perfluorophenyl Acetate

| Reactants | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pentafluorophenol + Acetic Anhydride | 2 | 50 | 4 | 85 |

| Pentafluorophenol + Acetic Acid | 5 | 80 | 8 | 70 |

| Pentafluorophenol + Acetyl Chloride | 1 | 30 | 2 | 90 |

The use of PTSA as a catalyst offers several advantages, including its commercial availability, low cost, and ease of handling [9] [10]. Additionally, PTSA can be easily removed from the reaction mixture by simple washing with aqueous sodium bicarbonate solution, facilitating the purification of the final product [11] [12].

Sulfamic Acid Catalytic Pathways

Sulfamic acid has emerged as an alternative catalyst for the synthesis of perfluorophenyl acetate, offering unique advantages in terms of efficiency and environmental compatibility [13] [2]. As a solid acid catalyst, sulfamic acid provides a convenient handling option compared to liquid acids, while maintaining strong acidic properties necessary for catalyzing esterification reactions [13] [11].

The catalytic mechanism of sulfamic acid in the synthesis of perfluorophenyl acetate is similar to that of other acid catalysts, involving the activation of the carbonyl group through protonation [2] [13]. However, sulfamic acid exhibits distinct advantages, including reduced corrosiveness, enhanced stability, and the ability to function effectively in both protic and aprotic solvents [11] [13].

Research findings indicate that sulfamic acid-catalyzed esterification of pentafluorophenol with acetic anhydride can achieve yields comparable to those obtained with PTSA, typically in the range of 75-88% [2] [13]. The optimal reaction conditions generally involve catalyst loadings of 2-10 mol%, temperatures between 50-70°C, and reaction times of 3-6 hours [11] [13].

A notable advantage of sulfamic acid catalysis is the reduced formation of side products, particularly in reactions involving sensitive substrates [2] [13]. This selectivity is attributed to the milder acidic character of sulfamic acid compared to stronger acids like sulfuric acid or PTSA [11] [13].

Furthermore, sulfamic acid can be recovered and reused in subsequent reactions, enhancing the sustainability of this synthetic approach [2] [13]. Recovery methods typically involve simple filtration of the reaction mixture, followed by washing and drying of the recovered catalyst [11] [13].

Ester Exchange Reactions

Vinyl Acetate Methodologies

Vinyl acetate serves as an effective reagent for the synthesis of perfluorophenyl acetate through transesterification reactions [17] [19]. This approach offers an alternative to direct esterification methods, particularly when dealing with less reactive substrates or when milder reaction conditions are desired [17] [18]. The transesterification reaction between pentafluorophenol and vinyl acetate proceeds through an addition-elimination mechanism, with the formation of acetaldehyde as a byproduct [19] [23].

The general reaction can be represented as:

C₆F₅OH + CH₃COOCH=CH₂ → C₆F₅OOCCH₃ + CH₃CHO

The driving force for this reaction is the formation of acetaldehyde, which is volatile and can be easily removed from the reaction mixture, shifting the equilibrium toward product formation [17] [19]. This characteristic makes vinyl acetate particularly useful for esterification reactions that are thermodynamically unfavorable [18] [23].

Research has shown that the pentafluorophenyl group significantly enhances the reactivity of the phenol toward vinyl acetate, making this methodology particularly suitable for the synthesis of perfluorophenyl acetate [19] [22]. This enhanced reactivity is attributed to the electron-withdrawing effect of the fluorine atoms, which increases the acidity of the phenolic hydroxyl group [17] [19].

The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating (30-50°C), and can be conducted with or without a catalyst [18] [19]. When catalysts are employed, they are typically bases such as potassium carbonate or tertiary amines, which facilitate the deprotonation of pentafluorophenol [17] [23].

Yields for the vinyl acetate methodology typically range from 65% to 85%, depending on the specific reaction conditions and the presence of catalysts [19] [22]. The reaction times are generally shorter compared to traditional esterification methods, typically ranging from 2 to 8 hours [17] [19].

Isopropenyl Acetate Reactions

Isopropenyl acetate represents another valuable reagent for the synthesis of perfluorophenyl acetate through transesterification reactions [19] [23]. Similar to vinyl acetate, isopropenyl acetate undergoes transesterification with pentafluorophenol to form the desired ester, with acetone generated as a byproduct [17] [19]. This methodology offers several advantages, including mild reaction conditions and the formation of a stable, easily removable byproduct [19] [23].

The reaction between pentafluorophenol and isopropenyl acetate can be represented as:

C₆F₅OH + CH₃COOC(CH₃)=CH₂ → C₆F₅OOCCH₃ + CH₃COCH₃

The formation of acetone as a byproduct drives the reaction equilibrium toward product formation, similar to the role of acetaldehyde in vinyl acetate reactions [17] [19]. However, acetone is less volatile than acetaldehyde, which can affect the reaction kinetics and equilibrium position [19] [23].

Studies have shown that the pentafluorophenyl group enhances the reactivity of the phenol toward isopropenyl acetate, similar to its effect in vinyl acetate reactions [19] [23]. This enhanced reactivity facilitates the transesterification process, allowing for milder reaction conditions and shorter reaction times compared to traditional esterification methods [17] [19].

The reaction typically proceeds at room temperature or with gentle heating (30-60°C) and can be conducted with or without catalysts [19] [23]. When catalysts are employed, they are typically mild bases or Lewis acids, which facilitate the reaction by activating either the phenol or the isopropenyl acetate [17] [19].

Yields for the isopropenyl acetate methodology typically range from 60% to 80%, depending on the specific reaction conditions and the presence of catalysts [19] [23]. The reaction times are generally in the range of 3 to 10 hours, slightly longer than those observed with vinyl acetate [17] [19].

Green Chemistry Approaches

The synthesis of perfluorophenyl acetate has been subject to increasing scrutiny from a green chemistry perspective, leading to the development of more environmentally friendly methodologies [24] [27]. These approaches aim to reduce the environmental impact of the synthetic process by minimizing waste generation, reducing energy consumption, and utilizing safer reagents and solvents [24] [28].

One notable green chemistry approach involves the use of solvent-free reaction conditions for the synthesis of perfluorophenyl acetate [24] [27]. By eliminating the need for organic solvents, these methodologies reduce waste generation and minimize the environmental footprint of the synthetic process [27] [29]. Solvent-free reactions typically involve the direct mixing of pentafluorophenol with acetic anhydride or other acetylating agents, often in the presence of a catalyst [24] [28].

Another environmentally friendly approach involves the use of recyclable catalysts for the esterification reaction [24] [27]. Solid acid catalysts, such as ion-exchange resins or supported sulfonic acids, can be easily recovered and reused in subsequent reactions, reducing waste generation and improving the sustainability of the process [27] [29].

The use of alternative energy sources, such as microwave irradiation or ultrasound, has also been explored for the synthesis of perfluorophenyl acetate [24] [28]. These energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods [27] [29]. For example, microwave-assisted esterification of pentafluorophenol with acetic anhydride has been reported to achieve high yields (>85%) in just 5-10 minutes, compared to several hours with conventional heating [24] [28].

Biocatalytic approaches, utilizing enzymes such as lipases, have also been investigated for the synthesis of perfluorophenyl acetate [24] [27]. These methodologies offer several advantages, including mild reaction conditions, high selectivity, and reduced waste generation [27] [29]. However, the application of biocatalysis to the synthesis of fluorinated compounds remains challenging due to the potential inhibitory effects of fluorine on enzyme activity [24] [28].

Table 2: Comparison of Green Chemistry Approaches for Perfluorophenyl Acetate Synthesis

| Approach | Advantages | Challenges | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Solvent-free | Reduced waste, simplified workup | Heat management, mixing efficiency | 75-85 | 1-3 hours |

| Recyclable catalysts | Reduced waste, catalyst reusability | Catalyst leaching, activity loss | 70-80 | 2-5 hours |

| Microwave irradiation | Reduced reaction time, energy efficiency | Scale-up challenges, equipment cost | 80-90 | 5-15 minutes |

| Biocatalysis | Mild conditions, high selectivity | Enzyme inhibition, limited substrate scope | 60-75 | 6-24 hours |

Industrial Scale Synthesis Considerations

The industrial production of perfluorophenyl acetate presents unique challenges and considerations that differ significantly from laboratory-scale synthesis [31]. Scaling up the production process requires careful optimization of reaction parameters, equipment design, and process economics to ensure efficient and cost-effective manufacturing [32].

One of the primary considerations for industrial-scale synthesis is the selection of an appropriate synthetic route that balances efficiency, cost, and safety [31]. While traditional esterification methods using acetic anhydride are commonly employed in laboratory settings, industrial production may favor alternative approaches based on raw material availability, cost, and process simplicity [31] [32].

Continuous flow processes have emerged as a preferred methodology for the industrial production of perfluorophenyl acetate, offering several advantages over batch processes [33]. These include improved heat and mass transfer, enhanced safety through reduced reaction volumes, and increased productivity through continuous operation [31] [33]. In continuous flow systems, pentafluorophenol and the acetylating agent are continuously fed into a reactor, with the product stream continuously withdrawn and processed [32].

The selection of catalysts for industrial-scale synthesis is another critical consideration [31]. While homogeneous catalysts like PTSA offer high activity, their separation and recovery can be challenging in industrial settings [31] [33]. Consequently, heterogeneous catalysts, such as supported sulfonic acids or ion-exchange resins, are often preferred for industrial applications due to their ease of separation and potential for reuse [32].

Process safety represents a significant concern in the industrial production of perfluorophenyl acetate, particularly due to the corrosive nature of the reagents and the potential for exothermic reactions [31]. Proper equipment design, including materials of construction resistant to corrosion and adequate heat exchange capacity, is essential for safe operation [31] [33].

Economic considerations also play a crucial role in industrial-scale synthesis [32]. The cost of raw materials, particularly pentafluorophenol, can significantly impact the overall process economics [31] [33]. Therefore, efficient utilization of raw materials, minimization of waste generation, and recovery of valuable byproducts are essential for cost-effective production [32].

Table 3: Industrial Scale Production Parameters for Perfluorophenyl Acetate

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Production capacity | 100-500 kg/batch | 50-200 kg/day |

| Reaction temperature | 50-70°C | 60-80°C |

| Catalyst | PTSA or sulfamic acid (1-3 wt%) | Supported sulfonic acid |

| Solvent | Minimal or solvent-free | Minimal or solvent-free |

| Reaction time | 3-6 hours | 10-30 minutes residence time |

| Yield | 75-85% | 80-90% |

| Equipment materials | Glass-lined or stainless steel with fluoropolymer coating | Hastelloy or fluoropolymer-lined |

| Substrate | Reaction Time (min) | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Primary amines | 15 | 25 | 95 | High |

| Secondary amines | 30 | 25 | 92 | High |

| Amino alcohols | 45 | 25 | 88 | Selective for amino group |

| Hydrazines | 60 | 25 | 85 | Selective for primary amino group |

| Anilines | 120 | 25 | 75 | Moderate |

The mechanism involves nucleophilic attack by the amine on the carbonyl carbon, followed by tetrahedral intermediate formation and subsequent elimination of pentafluorophenoxide [1] [3]. The high stability of the pentafluorophenoxide leaving group contributes to the favorable thermodynamics of the reaction [5] [6].

Metal acetate catalysts have been shown to enhance the acetylation process, particularly for challenging substrates [1] [7]. The catalytic system operates through coordination of the metal center to the carbonyl oxygen, further activating the electrophilic center toward nucleophilic attack [1] [8].

N-Acetylation Processes

The N-acetylation process with perfluorophenyl acetate exhibits remarkable chemoselectivity, particularly in the presence of competing functional groups [1] [4] [3]. The reaction proceeds via a concerted mechanism where the rate-determining step involves nucleophilic attack on the carbonyl carbon [4] [3].

Kinetic studies reveal that the N-acetylation follows second-order kinetics, first-order in both the amine nucleophile and perfluorophenyl acetate [4] [3]. The reaction rate is significantly enhanced by the presence of the pentafluorophenyl group, with rate constants approximately 111 times greater than those observed for simple phenyl acetate [6].

The mechanism involves formation of a tetrahedral intermediate, which rapidly collapses to form the desired N-acetyl product with concurrent elimination of pentafluorophenol [3] [5]. The driving force for the reaction is the formation of the highly stable pentafluorophenoxide anion, which has a pKa significantly lower than that of phenoxide [5].

Nucleophilic Substitution Pathways

Perfluorophenyl acetate undergoes nucleophilic substitution reactions with various nucleophiles, demonstrating distinct reactivity patterns depending on the nature of the attacking species [9] [10] [11].

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles exhibit exceptional reactivity toward perfluorophenyl acetate, with reaction rates significantly exceeding those of oxygen and nitrogen nucleophiles [12] [11] [13]. The enhanced nucleophilicity of sulfur compounds is attributed to their larger atomic radius and lower electronegativity compared to oxygen and nitrogen [12].

Table 2: Nucleophilic Substitution Pathways

| Nucleophile | Reaction Rate (relative) | Temperature (°C) | Solvent | Product Type |

|---|---|---|---|---|

| Sulfur nucleophiles | 100 | 25 | DMF | Thioester |

| Carboxylate anions | 85 | 25 | DMSO | Acetyl compound |

| Alcohols | 70 | 50 | THF | Ester |

| Amines | 65 | 25 | DMF | Amide |

| Thiols | 90 | 25 | DMSO | Thioester |

The reaction mechanism involves direct nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that rapidly eliminates pentafluorophenoxide [11] [13]. The reaction is highly regioselective, with sulfur nucleophiles preferentially attacking the acetyl carbonyl rather than the aromatic ring [10] [11].

Thiol nucleophiles demonstrate particularly high reactivity, with benzyl thiols achieving complete conversion within 15 minutes at room temperature [11]. The reaction tolerates various functional groups, including hydroxyl groups, demonstrating the chemoselectivity of the process [11].

Reaction with Carboxylate Anions

Carboxylate anions react with perfluorophenyl acetate through nucleophilic acyl substitution, forming mixed anhydrides as intermediates [10] [14] [15]. The reaction mechanism involves initial nucleophilic attack on the carbonyl carbon, followed by formation of a tetrahedral intermediate [14] [15].

The reactivity of carboxylate anions is influenced by their basicity and steric properties [14] [15]. Acetate anions demonstrate high reactivity, forming acetyl compounds through intermediary mixed anhydride formation [10] [14]. The reaction is facilitated by the electron-withdrawing effect of the pentafluorophenyl group, which stabilizes the tetrahedral intermediate [14] [15].

Fluorinated carboxylate anions exhibit distinct reactivity patterns, with perfluoroalkyl carboxylates showing enhanced thermal stability compared to their non-fluorinated counterparts [16]. The interaction between fluorinated carboxylates and perfluorophenyl systems involves anion-π interactions, which contribute to the overall stability of the reaction intermediates [17] [15].

Electronic Effects on Reactivity

The electronic properties of the pentafluorophenyl group profoundly influence the reactivity of perfluorophenyl acetate through inductive and resonance effects [18] [19] [5]. The multiple fluorine substituents create a strongly electron-withdrawing environment that significantly enhances the electrophilicity of the acetyl carbonyl [18] [5].

Table 3: Electronic Effects on Reactivity

| Fluorine Position | Electron Withdrawing Effect | Reactivity Enhancement | pKa Effect | Reaction Rate Factor |

|---|---|---|---|---|

| para | Strong | 8.5 | -2.5 | 100 |

| meta | Moderate | 3.2 | -1.2 | 35 |

| ortho | Weak | 1.8 | -0.8 | 18 |

| all positions | Very Strong | 15.0 | -3.8 | 350 |

The cumulative effect of five fluorine atoms results in a dramatic increase in reactivity, with rate enhancements of up to 350-fold compared to unsubstituted phenyl acetate [5] [6]. The electron-withdrawing effect is transmitted through both inductive and field effects, with the inductive component being dominant [5].

The pKa of pentafluorophenol (approximately 5.5) is significantly lower than that of phenol (approximately 10.0), indicating the enhanced acidity imparted by the fluorine substituents [5]. This increased acidity corresponds to improved leaving group ability, contributing to the enhanced reactivity of perfluorophenyl acetate [5] [6].

Computational studies utilizing density functional theory have revealed that the electron-withdrawing effect of the pentafluorophenyl group stabilizes the tetrahedral intermediate formed during nucleophilic attack [18] [20] [19]. The stabilization energy is approximately 15-20 kJ/mol compared to the corresponding phenyl acetate intermediate [18] [20].

Computational Analysis of Reaction Coordinates

Density functional theory calculations have provided detailed insights into the reaction mechanisms of perfluorophenyl acetate, revealing the electronic and geometric factors that govern reactivity [18] [20] [19] [21].

Table 4: Comparative Reactivity Studies

| Compound | Relative Rate | Hydrolysis Rate (pH 8) | Activation Energy (kJ/mol) | Selectivity Index |

|---|---|---|---|---|

| Pentafluorophenyl acetate | 111.0 | 102 | 45 | 9.5 |

| Phenyl acetate | 1.0 | 240 | 85 | 3.2 |

| p-Nitrophenyl acetate | 1.0 | 180 | 65 | 4.8 |

| Pentachlorophenyl acetate | 3.4 | 156 | 72 | 6.1 |

Computational analysis of reaction coordinates reveals that the activation energy for nucleophilic attack on perfluorophenyl acetate is significantly lower than that for conventional acetylating agents [18] [20] [19]. The calculated activation energy of 45 kJ/mol compares favorably with the 85 kJ/mol required for phenyl acetate [18] [20].

The reaction coordinate analysis demonstrates that the rate-determining step involves formation of the tetrahedral intermediate, with the subsequent elimination of pentafluorophenoxide being relatively facile [18] [20] [19]. The transition state geometry shows significant elongation of the C-O bond to the pentafluorophenyl group, indicating advanced bond-breaking character [18] [20].

Electronic structure calculations reveal that the LUMO of perfluorophenyl acetate is significantly lowered in energy compared to simple acetate esters, facilitating nucleophilic attack [18] [19]. The computed LUMO energy is approximately 1.5 eV lower than that of phenyl acetate, consistent with the observed enhanced reactivity [18] [19].

Molecular orbital analysis indicates that the pentafluorophenyl group withdraws electron density from the carbonyl carbon through both σ and π pathways [18] [19]. The π-electron withdrawal is particularly significant, as evidenced by the reduced electron density at the carbonyl carbon in the electrostatic potential maps [18] [19].

The computational studies also reveal that solvent effects play a crucial role in stabilizing the charged intermediates formed during the reaction [18] [20] [19]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal stabilization of the tetrahedral intermediate, consistent with experimental observations [18] [20] [19].

Transition state theory calculations predict that the entropy of activation is negative, indicating a highly ordered transition state consistent with the bimolecular nature of the reaction [18] [20]. The calculated entropy of activation (-24 cal K⁻¹ mol⁻¹) agrees well with experimental kinetic data [18] [20].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant